molecular formula C11H13ClN2O B13558538 3-[(Methylamino)methyl]quinolin-2-ol hydrochloride

3-[(Methylamino)methyl]quinolin-2-ol hydrochloride

Cat. No.: B13558538
M. Wt: 224.68 g/mol
InChI Key: UFBNBNGLYAFWEL-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]quinolin-2-ol hydrochloride is a chemical compound with a complex structure that includes a quinoline ring substituted with a methylamino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]quinolin-2-ol hydrochloride typically involves the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]quinolin-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

3-[(Methylamino)methyl]quinolin-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]quinolin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylamino)methyl]quinolin-2-ol hydrochloride is unique due to the presence of both a methylamino group and a hydroxyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-(methylaminomethyl)-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-12-7-9-6-8-4-2-3-5-10(8)13-11(9)14;/h2-6,12H,7H2,1H3,(H,13,14);1H

InChI Key

UFBNBNGLYAFWEL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2NC1=O.Cl

Origin of Product

United States

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